molecular formula C21H20Cl2O7 B2691057 Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate CAS No. 400087-53-8

Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate

Cat. No.: B2691057
CAS No.: 400087-53-8
M. Wt: 455.28
InChI Key: OPDOVDCQEGPFQU-UHFFFAOYSA-N
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Description

Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate is a malonate-derived compound featuring a 2-chloro-4-(4-chlorophenoxy)phenyl substituent. This structure is closely related to intermediates used in synthesizing triazole fungicides such as difenoconazole (CAS 119446-68-3), which shares the 2-chloro-4-(4-chlorophenoxy)phenyl backbone .

Key structural attributes:

  • Chlorinated aromatic system: Enhances lipophilicity and resistance to metabolic degradation.
  • Hydroxymalonate moiety: Introduces polarity and hydrogen-bonding capacity, which may affect solubility and reactivity.

Properties

IUPAC Name

diethyl 2-[2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl]-2-hydroxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2O7/c1-3-28-19(25)21(27,20(26)29-4-2)12-18(24)16-10-9-15(11-17(16)23)30-14-7-5-13(22)6-8-14/h5-11,27H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDOVDCQEGPFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=O)C1=C(C=C(C=C1)OC2=CC=C(C=C2)Cl)Cl)(C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(4-chlorophenoxy)benzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Advanced techniques like continuous flow reactors may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism by which Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Difenoconazole (CAS 119446-68-3)

Structural Differences :

  • Difenoconazole replaces the hydroxymalonate group with a 1,2,4-triazole ring linked via a methylene bridge to a 1,3-dioxolane ring . Functional Impact:
  • The triazole group confers antifungal activity by inhibiting ergosterol biosynthesis.
  • The malonate derivative lacks this triazole functionality, suggesting divergent biological roles.
    Physicochemical Properties :
  • Difenoconazole (MW 406.3) has higher molecular weight and logP due to the triazole and dioxolane groups, enhancing membrane permeability compared to the hydroxymalonate analog .

Diethyl 2-(2-Chloro-6-fluorophenyl)malonate (CAS 190521-88-1)

Structural Differences :

  • Substitutes the 2-chloro-4-(4-chlorophenoxy)phenyl group with a 2-chloro-6-fluorophenyl moiety . Functional Impact:
  • The absence of the phenoxy ether reduces steric bulk, possibly enhancing reactivity. Synthetic Utility:
  • Both compounds are synthesized via malonate alkylation, but differing aryl halides are used .

Dimethyl 2-Methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate (4al)

Structural Differences :

  • Features a p-tolyl (methyl-substituted phenyl) group instead of the chlorophenoxy-phenyl system . Functional Impact:
  • The methyl group increases electron density on the aromatic ring, reducing electrophilicity compared to chlorine substituents.
  • Lower molecular weight (MW 238.24) and higher solubility in nonpolar solvents due to reduced halogen content . Physical Properties:
  • Melting point: 81.8–82.4°C, significantly lower than chlorine-rich analogs, reflecting weaker intermolecular forces .

Diethyl 2-[(5,7-Dimethoxy-2-oxo-2H-chromen-4-yl)methyl]malonate

Structural Differences :

  • Incorporates a coumarin-derived chromene ring instead of the chlorinated biphenyl ether .
    Functional Impact :
  • Methoxy groups enhance solubility in polar aprotic solvents (e.g., acetonitrile).
  • The conjugated chromene system may confer UV absorption properties, useful in analytical applications .
    Synthetic Methods :
  • Synthesized via nucleophilic substitution using potassium t-butoxide, similar to the target compound’s methodology .

Diethyl 2-(3-(Benzyloxy)propyl)-2-(4-fluorophenyl)malonate (CAS 1523572-00-0)

Structural Differences :

  • Replaces the chlorophenoxy group with a 4-fluorophenyl and adds a benzyloxypropyl chain . Functional Impact:
  • Fluorine’s electronegativity moderates aromatic reactivity compared to chlorine .
    Applications :
  • Likely explored for CNS-targeted drug delivery due to enhanced lipid solubility.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Melting Point (°C) LogP (Predicted)
Target Compound C₂₁H₁₉Cl₂O₇ 478.28 2-Chloro-4-(4-chlorophenoxy)phenyl N/A ~3.5
Difenoconazole C₁₉H₁₇Cl₂N₃O₃ 406.3 1,2,4-Triazole, 1,3-dioxolane N/A ~4.2
Diethyl 2-(2-Chloro-6-fluorophenyl)malonate C₁₃H₁₃ClFO₄ 294.69 2-Chloro-6-fluorophenyl N/A ~2.8
Dimethyl 2-Methyl-2-(p-tolylethyl)malonate C₁₄H₁₈O₅ 266.29 p-Tolyl, methyl 81.8–82.4 ~1.9

Biological Activity

Diethyl 2-{2-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-oxoethyl}-2-hydroxymalonate, also known by its chemical structure and CAS number, is a compound that has garnered attention for its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure, which includes a malonate moiety and a chlorophenoxy group. Its molecular formula is C20H18Cl2O5C_{20}H_{18}Cl_2O_5, with a molecular weight of approximately 421.25 g/mol. The presence of chlorine atoms and the hydroxymalonate group suggest potential interactions with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and clearance.
  • Receptor Modulation : The chlorophenoxy group may interact with various receptors, including those involved in inflammatory responses or neurotransmission.
  • Antioxidant Activity : Some studies suggest that compounds with similar functionalities exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Properties

Recent research has indicated that diethyl malonates can exhibit anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of malonate compounds inhibited the proliferation of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Anti-inflammatory Effects

In vitro studies have shown that diethyl malonates can suppress the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. Such compounds may inhibit pathways like NF-kB, which is crucial in inflammation .

Case Studies

  • Study on Cancer Cell Lines : A recent investigation into the effects of diethyl malonates on breast cancer cell lines revealed significant reductions in cell viability at concentrations above 50 µM, indicating potential as a chemotherapeutic agent .
  • Inflammation Model : In an animal model of rheumatoid arthritis, administration of diethyl malonate derivatives resulted in decreased joint swelling and reduced levels of inflammatory markers in serum .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
Enzyme InhibitionPotential inhibition of cytochrome P450 enzymes
AntioxidantReduces oxidative stress

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